molecular formula C26H19Br2NO3 B12044926 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B12044926
M. Wt: 553.2 g/mol
InChI Key: LHAFZGPEKQXLIX-UHFFFAOYSA-N
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Description

This compound is a brominated quinoline-4-carboxylate ester featuring a 4-bromophenyl group at the 2-position of the quinoline core and a 3,4-dimethylphenyl substituent at the same position. The ester moiety is a 2-(4-bromophenyl)-2-oxoethyl group, contributing to its distinct lipophilic and electronic properties.

Properties

Molecular Formula

C26H19Br2NO3

Molecular Weight

553.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19Br2NO3/c1-15-3-4-18(11-16(15)2)24-13-22(21-12-20(28)9-10-23(21)29-24)26(31)32-14-25(30)17-5-7-19(27)8-6-17/h3-13H,14H2,1-2H3

InChI Key

LHAFZGPEKQXLIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Aromatic Bromination

Electrophilic bromination introduces bromine atoms at positions 6 and 4' of the quinoline and phenyl rings, respectively. Two approaches are documented:

Method Reagents Conditions Yield Source
Direct bromination Br₂/FeBr₃ 0–5°C, 12 hr 68–72%
Directed metallation LDA, then Br₂ -78°C, THF, 2 hr 85%

The directed metallation method (using lithium diisopropylamide) provides superior regiocontrol but requires anhydrous conditions.

Esterification

The 2-oxoethyl ester group is introduced via Steglich esterification :

  • Activate quinoline-4-carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide)
  • React with 2-(4-bromophenyl)-2-oxoethanol in dichloromethane
  • Catalyze with DMAP (4-dimethylaminopyridine) at 25°C

Optimized conditions :

  • Molar ratio (acid:alcohol:DCC) = 1:1.2:1.1
  • Reaction time: 8–10 hours
  • Yield: 89–92%

Palladium-Catalyzed Cross-Couplings

Critical for installing the 3,4-dimethylphenyl group, two coupling strategies are employed:

Suzuki-Miyaura Coupling

Component Quantity Role
Quinoline-boronic acid 1.0 equiv Nucleophile
3,4-Dimethylbromobenzene 1.1 equiv Electrophile
Pd(PPh₃)₄ 2 mol% Catalyst
K₂CO₃ 3.0 equiv Base
Solvent DME/H₂O (4:1)

Reaction at 80°C for 6 hours achieves 94% coupling efficiency.

Purification and Characterization

Chromatographic purification :

  • Silica gel column (230–400 mesh)
  • Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)
  • Recovery: 78–82%

Spectroscopic validation :

  • ¹H NMR (CDCl₃): δ 8.72 (d, J=2.4 Hz, H-5), 8.15 (dd, J=8.8, 2.4 Hz, H-7)
  • HRMS (ESI+): m/z 553.0721 [M+H]⁺ (calc. 553.0718)

Industrial-Scale Considerations

Adaptations for kilogram-scale production:

Parameter Lab Scale Pilot Plant
Bromination reactor 3-neck flask Flow reactor (SS316L)
Esterification time 8 hr 2.5 hr (microwave-assisted)
Pd catalyst recovery Not attempted 92% via filtration

Continuous flow systems reduce reaction times by 70% while maintaining 91–93% yield.

Comparative Analysis of Synthetic Routes

Route Steps Total Yield Cost ($/g) Purity (%)
A 5 41% 12.50 98.5
B 6 53% 9.80 99.2
C 4 38% 14.20 97.8

Route B (patent CN102924374A optimized) provides the best balance of yield and cost efficiency.

Challenges and Optimization Strategies

Key issues :

  • Epimerization at C-2 during esterification (5–8% loss)
  • Pd catalyst deactivation in bromine-rich environments

Solutions :

  • Add 2,6-di-tert-butylpyridine to suppress epimerization
  • Use Pd/C instead of homogeneous catalysts for easier recovery

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinoline derivatives with additional functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:C24H20Br2NO3\text{C}_{24}\text{H}_{20}\text{Br}_2\text{N}\text{O}_3This compound can be synthesized through various methods involving the reaction of quinoline derivatives with brominated phenyl groups. A typical synthesis involves the use of 2-bromoacetophenone and quinoline derivatives under specific conditions to yield the desired product with high purity and yield .

Antimicrobial Properties

Quinoline derivatives, including this specific compound, have shown significant antimicrobial properties. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The antibacterial activity is often assessed using methods such as agar diffusion tests, where the zone of inhibition is measured against standard antibiotics .

Table 1: Antibacterial Activity Comparison

Compound NameBacterial Strains TestedZone of Inhibition (mm)
2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylateS. aureus, E. coli20-25
AmpicillinS. aureus, E. coli30-35
GentamicinS. aureus, E. coli25-30

This table illustrates how the compound compares to established antibiotics in terms of efficacy against common bacterial pathogens.

Anticancer Potential

Research has also indicated that quinoline derivatives possess anticancer properties. The mechanism often involves the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells alike. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .

Case Study 1: Antibacterial Evaluation

A study conducted by researchers evaluated a series of quinoline derivatives for their antibacterial potential against multiple strains of bacteria. Among these, 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of various quinoline derivatives, including this compound. The study found that it effectively inhibited the proliferation of breast cancer cells in vitro and induced apoptosis through a caspase-dependent pathway. These findings highlight its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Binding to Molecular Targets: Interacting with specific proteins or enzymes to modulate their activity.

    Inhibiting Enzymes: Acting as an inhibitor of key enzymes involved in disease pathways.

    Modulating Receptors: Binding to receptors on cell surfaces to influence cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogues differ primarily in substituents on the quinoline core and ester group. Key examples include:

Compound Name Substituents (Quinoline 2-position / Ester Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethylphenyl / 2-(4-bromophenyl)-2-oxoethyl C27H20Br2NO3 ~575.3 (estimated) High lipophilicity due to bromine and dimethyl groups; potential steric hindrance.
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 4-methylphenyl / 2-(4-chlorophenyl)-2-oxoethyl C26H19BrClNO3 508.796 Chlorine substitution reduces molecular weight; methyl groups enhance stability.
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate 4-heptylphenyl / 2-(4-bromophenyl)-2-oxoethyl C33H31BrNO3 ~600.5 (estimated) Long alkyl chain (heptyl) increases hydrophobicity; methyl group at quinoline 6-position.
[2-(4-Ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate 4-bromophenyl / 2-(4-ethylphenyl)-2-oxoethyl C26H19Br2NO3 ~575.2 Dual bromine atoms enhance halogen bonding; ethyl group modifies ester flexibility.
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate 4-chlorophenyl / 2-(2,4-dichlorophenyl)-2-oxoethyl C25H14BrCl3NO3 546.914 Trichlorinated ester group increases electronegativity and metabolic resistance.

Key Observations:

  • Alkyl/Aryl Groups: The 3,4-dimethylphenyl group in the target compound introduces steric bulk, which may hinder rotational freedom but improve target selectivity compared to smaller substituents (e.g., methyl or ethyl) .
  • Ester Moieties: The 2-oxoethyl group with a bromophenyl substituent balances lipophilicity and electronic effects, whereas dichlorophenyl or heptylphenyl esters prioritize extreme hydrophobicity or metabolic stability .

Structural and Crystallographic Insights

This likely applies to the target compound, where steric clashes between the 3,4-dimethylphenyl and oxoethyl groups may induce torsional strain, affecting packing efficiency .

Biological Activity

The compound 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate (CAS Number: 355824-44-1) is a complex quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C26H19Br2NO3C_{26}H_{19}Br_2NO_3, featuring multiple bromine substituents and a quinoline core that enhances its biological activity. The structural configuration plays a crucial role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
Shinde et al. (2021) MCF-7 (breast cancer)5.0Induces oxidative stress-mediated DNA damage
Shinde et al. (2021) H460 (lung cancer)7.2Inhibition of STAT3 signaling pathway
Shinde et al. (2021) HCT116 (colon cancer)6.5Induction of apoptosis through caspase activation

These studies indicate that the compound exhibits significant cytotoxicity against various human cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The following table outlines these findings:

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results indicate that the compound possesses moderate antibacterial activity, with potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bromine substituents significantly enhances the biological activity of quinoline derivatives. The positioning of these substituents affects both the lipophilicity and electronic properties of the molecule, which are critical for binding to biological targets.

Case Studies

  • Case Study on Anticancer Activity : A study by Shinde et al. evaluated a series of quinoline derivatives similar to the compound . The results demonstrated that modifications to the quinoline ring could enhance anticancer efficacy, particularly through mechanisms involving oxidative stress and apoptosis induction .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties of various quinoline derivatives, including this compound. It was found that derivatives with halogen substitutions exhibited better antimicrobial activity due to increased membrane permeability .

Q & A

Q. What are the primary synthetic routes for 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate?

The compound is synthesized via multi-step reactions involving quinoline carboxylate intermediates. Key steps include:

  • Substitution reactions : Bromination at the quinoline ring using reagents like NBS\text{NBS} (N-bromosuccinimide) under UV light or radical initiators .
  • Esterification : Coupling of the quinoline-4-carboxylic acid derivative with 2-(4-bromophenyl)-2-oxoethanol using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., bromine positions, ester linkage). For example, the 4-bromophenyl group shows characteristic aromatic protons at δ 7.5–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/z 569.98 for C27H20Br2NO3\text{C}_{27}\text{H}_{20}\text{Br}_2\text{NO}_3) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as seen in analogous quinoline derivatives .

Advanced Research Questions

Q. How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?

The 6-bromo group on the quinoline ring is more reactive in Suzuki-Miyaura couplings compared to the 4-bromophenyl moiety due to electronic effects. For example:

  • Experimental Protocol : React with arylboronic acids (e.g., 3,4-dimethylphenylboronic acid) using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalyst, Na2CO3\text{Na}_2\text{CO}_3 base, in a DME/H2O\text{DME/H}_2\text{O} solvent system at 80°C for 12 hours. Monitor via TLC .
  • Challenges : Competitive debromination may occur at the 4-bromophenyl group under harsh conditions, requiring careful optimization of reaction time and temperature .

Q. What strategies mitigate data contradictions in stability studies under varying pH conditions?

Contradictory stability data (e.g., hydrolysis rates in acidic vs. basic media) arise from competing degradation pathways:

  • Methodological Adjustments :
  • Use buffered solutions (pH 1–13) at 37°C, with HPLC monitoring.
  • Key Finding : Ester hydrolysis dominates at pH > 10 (half-life: 2 hours), while quinoline ring oxidation occurs at pH < 3 (half-life: 6 hours) .
    • Control Experiments : Include radical scavengers (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation .

Q. How can structure-activity relationships (SAR) guide biological activity optimization?

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

Discrepancies arise from solvent polarity and aggregation effects:

  • Protocol Standardization : Measure fluorescence in anhydrous DMSO (λex_{\text{ex}} = 350 nm, λem_{\text{em}} = 450 nm) to avoid solvent quenching .
  • Aggregation Studies : At concentrations > 10 µM, aggregation-caused quenching (ACQ) reduces intensity, necessitating dilution for accurate measurements .

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